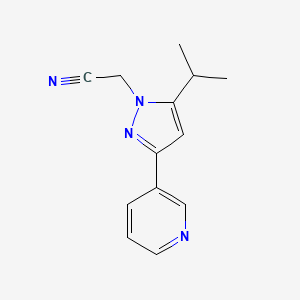

2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

CAS No.:

Cat. No.: VC17996808

Molecular Formula: C13H14N4

Molecular Weight: 226.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N4 |

|---|---|

| Molecular Weight | 226.28 g/mol |

| IUPAC Name | 2-(5-propan-2-yl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile |

| Standard InChI | InChI=1S/C13H14N4/c1-10(2)13-8-12(16-17(13)7-5-14)11-4-3-6-15-9-11/h3-4,6,8-10H,7H2,1-2H3 |

| Standard InChI Key | MLBSVQPVDQKYMR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC(=NN1CC#N)C2=CN=CC=C2 |

Introduction

2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound featuring a pyrazole ring, a pyridine moiety, and an acetonitrile functional group. Its molecular formula is C13H14N4, and it has a molecular weight of approximately 226.28 g/mol, although some sources suggest a slightly higher value of about 231.2936 g/mol. This compound is of significant interest in medicinal chemistry and materials science due to its diverse functional groups, which can participate in various chemical reactions and biological interactions.

Synthesis Methods

The synthesis of 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic synthesis methods. These methods require careful control of reaction conditions, such as temperature and catalyst selection, to optimize yield and purity. Common synthetic routes may involve the formation of the pyrazole ring followed by functionalization to introduce the isopropyl and pyridine substituents.

Biological Activities and Potential Applications

Compounds containing pyrazole and pyridine moieties are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. Derivatives of 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile have shown promise in modulating biological pathways associated with cancer and inflammation. The compound's unique structure suggests potential interactions with specific biological targets, although detailed mechanistic studies are ongoing to fully elucidate its biological effects.

| Biological Activity | Potential Application |

|---|---|

| Anti-inflammatory | Treatment of inflammatory diseases |

| Antitumor | Cancer therapy |

| Analgesic | Pain management |

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile, including:

-

2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol: Contains an alcohol functional group, which alters its reactivity and biological activity compared to the acetonitrile derivative.

-

2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile: Features a cyclopropane substituent, which changes the steric properties and potentially influences biological activity.

-

2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde: Includes a pyridine ring at the 2-position and an acetaldehyde group, showing antimicrobial and anti-inflammatory properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume